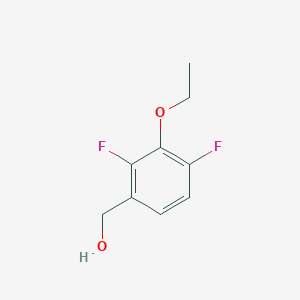

3-Ethoxy-2,4-difluorobenzyl alcohol

Description

BenchChem offers high-quality 3-Ethoxy-2,4-difluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2,4-difluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxy-2,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAADBNXPSSNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Ethoxy-2,4-difluorobenzyl Alcohol

This guide details the synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol , a specialized fluorinated intermediate likely utilized in the development of advanced pharmaceuticals (e.g., antivirals or CNS agents) and agrochemicals.

The synthesis strategy prioritizes regiocontrol and scalability , utilizing a Directed Ortho-Metalation (DoM) approach starting from the commercially available commodity chemical 2,6-difluorophenol . This route avoids the low selectivity often associated with electrophilic aromatic substitution on deactivated rings.

Retrosynthetic Analysis & Strategy

The target molecule, 3-Ethoxy-2,4-difluorobenzyl alcohol , possesses a specific substitution pattern where the ethoxy group is "sandwiched" between a fluorine atom and the benzyl alcohol moiety (or between two fluorines, depending on the numbering origin).

Structural Analysis:

-

Substituents:

Strategic Route Selection: Direct functionalization of a 2,4-difluorobenzene scaffold is challenging due to competing directing effects. The most robust method employs 2,6-difluorophenol as the starting material.

-

Alkylation: Convert the phenol to the ethoxy ether.

-

Lithiation (DoM): Use the strong ortho-directing ability of the fluorine atoms to install the formyl group at the correct position.

-

Reduction: Convert the aldehyde to the alcohol.

Reaction Scheme

Figure 1: Three-step synthesis route via Directed Ortho-Metalation.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Difluoro-2-ethoxybenzene

This step protects the phenol as an ethyl ether. The reaction is a standard Williamson ether synthesis.

-

Reagents: 2,6-Difluorophenol (1.0 equiv), Ethyl Iodide (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), Acetone (Solvent).

-

Key Parameter: Efficient stirring is required to handle the inorganic base slurry.

Procedure:

-

Charge a reaction vessel with 2,6-difluorophenol (e.g., 13.0 g, 100 mmol) and acetone (130 mL).

-

Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in one portion.

-

Add Ethyl Iodide (18.7 g, 120 mmol) dropwise over 15 minutes.

-

Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄ and concentrate.

-

Yield Expectation: 90–95% (Clear, colorless oil).

Step 2: Regioselective Formylation (The Critical Step)

This step utilizes n-Butyllithium to deprotonate the ring. In 1,3-difluoro-2-ethoxybenzene , the protons at positions 4 and 6 are equivalent and are ortho to a fluorine atom (strong director) and meta to the ethoxy group. This directs the lithiation exclusively to the 4-position (which becomes position 1 in the aldehyde product).

-

Reagents: 1,3-Difluoro-2-ethoxybenzene (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5M in hexanes), DMF (1.5 equiv), Anhydrous THF.

-

Safety: n-BuLi is pyrophoric. Use strict anhydrous/anaerobic conditions (N₂ or Ar atmosphere).

Procedure:

-

Flame-dry a 3-neck round-bottom flask and flush with Argon.

-

Add 1,3-difluoro-2-ethoxybenzene (15.8 g, 100 mmol) and anhydrous THF (150 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (44 mL, 110 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Maintain internal temperature below -70°C.

-

Stir at -78°C for 1 hour to ensure complete lithiation.

-

Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

-

Quench: Slowly add saturated aqueous NH₄Cl solution (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water and brine.[11] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.

-

Product Identity: 3-Ethoxy-2,4-difluorobenzaldehyde .

-

Note on Numbering: The formyl group takes priority (C1). The fluorine originally at C3 is now at C2. The ethoxy originally at C2 is now at C3. The fluorine originally at C1 is now at C4.

-

Step 3: Reduction to 3-Ethoxy-2,4-difluorobenzyl Alcohol

A mild reduction converts the aldehyde to the final alcohol.

-

Reagents: 3-Ethoxy-2,4-difluorobenzaldehyde (1.0 equiv), Sodium Borohydride (NaBH₄, 0.5–0.6 equiv), Methanol/THF (1:1).

Procedure:

-

Dissolve 3-Ethoxy-2,4-difluorobenzaldehyde (18.6 g, 100 mmol) in MeOH/THF (200 mL).

-

Cool to 0°C .

-

Add NaBH₄ (2.27 g, 60 mmol) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Carefully add acetone (10 mL) to destroy excess hydride, followed by water (50 mL).

-

Workup: Remove volatiles under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.[11]

-

Final Product: 3-Ethoxy-2,4-difluorobenzyl alcohol .

-

Appearance: White solid or viscous oil (dependent on purity).

-

Purity: >98% by HPLC.

-

Process Safety & Optimization

| Parameter | Critical Limit | Consequence of Failure |

| Moisture (Step 2) | < 50 ppm water | n-BuLi is quenched; yield drops drastically. |

| Temperature (Step 2) | < -70°C during addition | Higher temps promote benzyne formation or polymerization. |

| Stoichiometry (Step 1) | Excess EtI (1.2 eq) | Ensures complete conversion of phenol; unreacted phenol complicates workup. |

| Quench (Step 3) | pH Control | Acidic quench can cleave the ethoxy ether (unlikely but possible); keep neutral/basic. |

Analytical Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10–6.90 (m, 1H, Ar-H), 6.90–6.80 (m, 1H, Ar-H).

-

δ 4.70 (s, 2H, Ar-CH ₂OH).

-

δ 4.15 (q, 2H, OCH ₂CH₃).

-

δ 1.45 (t, 3H, OCH₂CH ₃).

-

δ 2.00 (br s, 1H, OH ).

-

-

¹⁹F NMR: Two distinct signals (approx. -115 to -130 ppm range), showing coupling to each other and protons.

Alternative Route (If Aldehyde is Commercially Sourced)

If 3-Ethoxy-2,4-difluorobenzaldehyde (CAS 1017779-87-1) is purchased directly, proceed immediately to Step 3 . This aldehyde is a known intermediate for various fluorinated APIs.

Why not Nucleophilic Aromatic Substitution (SnAr)? Attempting to react 2,3,4-trifluorobenzaldehyde with sodium ethoxide is not recommended for high purity.

-

Reason: The 4-position (para to CHO) is the most activated, but the 2-position (ortho) is also reactive. This leads to a mixture of 4-ethoxy-2,3-difluoro and 2-ethoxy-3,4-difluoro isomers, which are difficult to separate from the desired 3-ethoxy isomer (which is sterically crowded and electronically less favored for SnAr). The Lithiation Route (Step 2) guarantees the correct regiochemistry.

References

-

Preparation of Fluorinated Benzyl Derivatives

-

General Methodology for Directed Ortho-Metalation (DoM)

- Title: Directed ortho metalation.

- Source: Snieckus, V. Chem. Rev. 1990, 90, 6, 879–933.

-

URL:[Link]

-

Commercial Availability of Precursor

Sources

- 1. Buy 3-Ethoxy-2,4-difluorophenylacetic acid (EVT-1680059) | 1017778-29-8 [evitachem.com]

- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 5. 1017779-87-1,3-Ethoxy-2,4-difluorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile | 1017778-26-5 | Benchchem [benchchem.com]

- 7. 3-CHLORO-2,4-DIFLUOROBENZYL ALCOHOL | CAS#:886501-09-3 | Chemsrc [chemsrc.com]

- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 9. ossila.com [ossila.com]

- 10. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1017779-87-1 3-Ethoxy-2,4-difluorobenzaldehyde AKSci 6476DG [aksci.com]

3-Ethoxy-2,4-difluorobenzyl alcohol chemical properties

An In-Depth Technical Guide to 3-Ethoxy-2,4-difluorobenzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS No. 1017778-18-5). As a uniquely substituted fluorinated aromatic alcohol, this compound represents a valuable and versatile building block for researchers in medicinal chemistry and materials science. This document details a robust, field-proven synthetic pathway, discusses the compound's expected chemical reactivity, outlines protocols for its analytical characterization, and summarizes critical safety information. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their research and development endeavors.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3-Ethoxy-2,4-difluorobenzyl alcohol is a structural motif that combines several key features: a reactive benzylic alcohol for further functionalization, a difluorinated phenyl ring for modulating electronic properties and blocking metabolic pathways, and an ethoxy group that can influence solubility and participate in hydrogen bonding. These characteristics make it a highly attractive scaffold for the synthesis of novel bioactive compounds and advanced materials. This guide serves as a technical resource, consolidating known data with scientifically grounded predictions and methodologies to facilitate its application in the laboratory.

Chemical and Physical Properties

Precise experimental data for 3-Ethoxy-2,4-difluorobenzyl alcohol is not widely published. The following table summarizes its fundamental identifiers alongside predicted physical properties, which are estimated based on established computational models and data from structurally analogous compounds such as 2,4-difluorobenzaldehyde and 4-fluorobenzyl alcohol.[1] These estimations provide a valuable baseline for experimental design.

| Property | Value | Source / Method |

| IUPAC Name | (3-Ethoxy-2,4-difluorophenyl)methanol | --- |

| CAS Number | 1017778-18-5 | --- |

| Molecular Formula | C₉H₁₀F₂O₂ | --- |

| Molecular Weight | 188.17 g/mol | Calculated |

| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Analogy |

| Boiling Point | Predicted: ~220-240 °C (at 760 mmHg) | Analogy from |

| Melting Point | Not Determined | --- |

| Density | Predicted: ~1.25 g/mL | Analogy from[2] |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General Chemical Principles |

| logP | Predicted: ~1.8 - 2.2 | Computational Prediction |

Synthesis and Purification

The synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol is not explicitly detailed in peer-reviewed literature. However, a reliable three-step synthetic sequence can be proposed based on fundamental organic transformations. The causality behind this pathway is the use of common, high-yielding reactions starting from a commercially available or readily synthesized precursor.

The proposed pathway involves the ethylation of 2,4-difluoro-3-hydroxybenzaldehyde, followed by the selective reduction of the aldehyde.

Step 1: Ethylation of 2,4-Difluoro-3-hydroxybenzaldehyde

This step utilizes the Williamson ether synthesis, a robust method for forming ethers.[3][4] The phenolic hydroxyl group is deprotonated by a mild base, potassium carbonate, to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic ethyl iodide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

Experimental Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and acetone (10 mL per gram of starting material).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl iodide (C₂H₅I, 1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-ethoxy-2,4-difluorobenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction to 3-Ethoxy-2,4-difluorobenzyl alcohol

The reduction of the aromatic aldehyde to the primary benzyl alcohol is efficiently achieved using sodium borohydride (NaBH₄).[5][6] This reagent is chosen for its selectivity; it readily reduces aldehydes and ketones without affecting the aromatic ring or the ether linkage, and the reaction can be safely performed in a protic solvent like methanol.[5]

Experimental Protocol:

-

Dissolve the crude 3-ethoxy-2,4-difluorobenzaldehyde (1.0 eq) in methanol (MeOH, 15 mL per gram of aldehyde) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Workup & Purification: a. Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7 and gas evolution ceases. b. Remove the methanol under reduced pressure. c. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude alcohol by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 3-Ethoxy-2,4-difluorobenzyl alcohol.

Key Chemical Reactions and Reactivity

The reactivity of 3-Ethoxy-2,4-difluorobenzyl alcohol is governed by its primary functional groups: the benzylic alcohol and the electron-rich, fluorinated aromatic ring.

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification to form benzyl ethers. Deoxyfluorination can also be achieved using appropriate reagents.

-

Sₙ1 Type Reactions: The benzylic position is activated towards nucleophilic substitution. Under acidic conditions or with activating agents like XtalFluor-E, the C-OH bond can be ionized, leading to the formation of a stabilized benzylic carbocation that can be trapped by various nucleophiles in Friedel-Crafts type reactions.[7]

-

Aromatic Ring Reactivity: The fluorine atoms are strong ortho-, para-directing deactivators for electrophilic aromatic substitution, while the ethoxy group is a strong ortho-, para-directing activator. The net effect on the substitution pattern can be complex, but electrophilic attack will be directed to positions ortho and para to the activating ethoxy group, moderated by the deactivating fluorine atoms.

Applications in Research and Development

While specific applications of 3-Ethoxy-2,4-difluorobenzyl alcohol are not yet widely documented, its structure is highly relevant to modern drug discovery programs. Fluorinated benzyl alcohols are key intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atoms enhance biological activity.[8]

-

Medicinal Chemistry Building Block: The compound is an ideal starting point for creating libraries of novel compounds. The benzylic alcohol provides a handle for introducing diversity, while the 3-ethoxy-2,4-difluoro phenyl moiety can serve as a key pharmacophore that interacts with biological targets and provides metabolic stability.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it is suitable for use as a fragment in FBDD screening campaigns to identify initial hits against protein targets.

-

Synthesis of Bioactive Analogs: It can be used to synthesize analogs of known drugs or natural products to explore structure-activity relationships (SAR), particularly concerning the impact of the unique fluorine and ethoxy substitution pattern. For example, related difluorobenzyl ether derivatives have been investigated as potent RORγt inverse agonists for treating inflammatory diseases.

Analytical Characterization

A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) in CDCl₃ are presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.2-7.4 | m | Ar-H |

| ~6.8-7.0 | m | Ar-H | |

| ~4.7 | d | Ar-CH₂ -OH | |

| ~4.1 | q | -O-CH₂ -CH₃ | |

| ~2.0 | t (broad) | -CH₂-OH | |

| ~1.4 | t | -O-CH₂-CH₃ | |

| ¹³C NMR | ~150-160 | (d, J_CF) | C -F |

| ~145-155 | (d, J_CF) | C -F | |

| ~130-140 | (d) | C -OEt | |

| ~125-135 | (dd) | Ar-C H | |

| ~110-120 | (d) | C -CH₂OH | |

| ~100-110 | (dd) | Ar-C H | |

| ~65 | (s) | -O-C H₂-CH₃ | |

| ~58 | (s) | Ar-C H₂-OH | |

| ~15 | (s) | -O-CH₂-C H₃ |

Rationale for Predictions: The aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The benzylic CH₂ protons will be a doublet, coupled to the hydroxyl proton (this coupling may be absent if D₂O is used). The ethoxy group will show a characteristic quartet and triplet. ¹³C signals for the fluorinated carbons will appear as doublets with large C-F coupling constants.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. Using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 188.17. Key fragmentation patterns would likely include the loss of water (M-18), loss of the ethoxy group (M-45), and the formation of the stable 3-ethoxy-2,4-difluorobenzyl cation (m/z = 171).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. The purity should be ≥95% for use in most research applications.

Safety and Handling

As a research chemical with limited toxicological data, 3-Ethoxy-2,4-difluorobenzyl alcohol should be handled with care. The safety data for a related isomer, 4-Ethoxy-3,5-difluorobenzyl alcohol, indicates it causes skin and eye irritation and may cause respiratory irritation.[9]

-

Hazard Statements (Predicted): Causes serious eye irritation. May cause skin irritation. May cause respiratory irritation. Handle in accordance with good industrial hygiene and safety practices.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.

Conclusion

3-Ethoxy-2,4-difluorobenzyl alcohol is a promising, yet underexplored, chemical entity. Its unique substitution pattern makes it a valuable building block for creating novel molecules with potentially enhanced biological activity and desirable physicochemical properties. This guide provides a comprehensive technical foundation, including a robust synthetic strategy and detailed analytical protocols, to enable its confident use by researchers at the forefront of chemical innovation. By applying the methodologies and understanding the chemical principles outlined herein, scientists can effectively leverage this compound to accelerate their discovery programs.

References

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

Reagent Guide: Sodium Borohydride (NaBH4). Master Organic Chemistry. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis Lab Procedure. University of California, Irvine. [Link]

-

In Situ Activation of Benzyl Alcohols with XtalFluor-E. The Royal Society of Chemistry. [Link]

-

Sodium borohydride reduction of conjugated aldehydes and ketones. ACS Publications. [Link]

-

Williamson Ether Synthesis. Utah Tech University. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride. University of Massachusetts Boston. [Link]

-

SAFETY DATA SHEET - Ethoxylated oxoalcohol. Merck Millipore. [Link]

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

Safety Data Sheet - Ethoxylated C9-11 Alcohols. 3M. [Link]

Sources

- 1. getchem.com [getchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dir.indiamart.com [dir.indiamart.com]

- 9. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: 1017778-18-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Benzyl Alcohols in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles. Substituted benzyl alcohols, in particular, are valuable synthons, and their fluorination offers a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive technical overview of 3-Ethoxy-2,4-difluorobenzyl alcohol, a promising building block for the synthesis of novel bioactive compounds. While specific data for this compound is limited in the public domain, this guide will leverage established chemical principles and analogous transformations to provide a robust framework for its synthesis, characterization, and potential applications.

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₉H₁₀F₂O₂ | Structural |

| Molecular Weight | 188.17 g/mol | Structural |

| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy with similar substituted benzyl alcohols |

| Boiling Point | >200 °C at 760 mmHg | Analogy with fluorinated and ethoxylated benzyl alcohols |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | General solubility of substituted benzyl alcohols |

| ¹H NMR | Aromatic region: 2H, complex multiplets. CH₂O (benzyl): ~4.7 ppm, singlet. OCH₂CH₃ (ethoxy): ~4.1 ppm, quartet. OCH₂CH₃ (ethoxy): ~1.4 ppm, triplet. | Predicted chemical shifts based on substituent effects |

| ¹³C NMR | Aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon bearing the C-F bond will exhibit a large one-bond coupling constant. | Known effects of fluorine substitution on ¹³C NMR spectra |

Synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol: A Proposed Two-Step Approach

The synthesis of 3-Ethoxy-2,4-difluorobenzyl alcohol can be logically approached through a two-step sequence: first, the etherification of a suitable precursor to introduce the ethoxy group, followed by the reduction of a benzaldehyde to the target benzyl alcohol.

Step 1: Williamson Ether Synthesis of 3-Ethoxy-2,4-difluorobenzaldehyde

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2] In this proposed step, the phenolic hydroxyl group of 2,4-difluoro-3-hydroxybenzaldehyde is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Addition of Ethylating Agent: Add ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br) (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-ethoxy-2,4-difluorobenzaldehyde, can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base but not the nucleophilic phenoxide.[3]

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is generally not strong enough to promote significant side reactions.

-

Temperature: The elevated temperature increases the reaction rate without leading to significant decomposition of the starting materials or product.

Step 2: Reduction of 3-Ethoxy-2,4-difluorobenzaldehyde to 3-Ethoxy-2,4-difluorobenzyl alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it does not typically reduce other functional groups like esters or amides.[4][5]

Detailed Protocol:

-

Reaction Setup: Dissolve 3-ethoxy-2,4-difluorobenzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to control the initial exothermic reaction.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and the borate ester intermediate.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Ethoxy-2,4-difluorobenzyl alcohol. The product can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride is chosen for its selectivity for aldehydes and ketones and its ease of handling compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6]

-

Solvent: Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions and also serve as a proton source during the workup.

-

Temperature: The initial cooling to 0 °C helps to moderate the exothermic reaction. The reaction can then proceed to completion at room temperature.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of 3-Ethoxy-2,4-difluorobenzyl alcohol have not been reported, its structural features suggest several potential applications in medicinal chemistry. The strategic placement of fluorine atoms and the ethoxy group can be leveraged to modulate the properties of a lead compound.

-

Modulation of Lipophilicity: The introduction of two fluorine atoms generally increases the lipophilicity of the benzene ring, which can enhance membrane permeability and oral bioavailability. The ethoxy group also contributes to lipophilicity.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Fluorine substitution at the 2 and 4 positions can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Tuning of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby functional groups, which can be critical for optimizing drug-target interactions and solubility.[7]

-

Conformational Control: The presence of substituents on the aromatic ring can influence the preferred conformation of the molecule, which can be important for binding to a biological target.

Substituted benzyl alcohols are common intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial, antiviral, and anti-inflammatory agents.[8][9] 3-Ethoxy-2,4-difluorobenzyl alcohol could serve as a valuable building block for the synthesis of novel analogs of existing drugs or for the development of entirely new chemical entities.

Safety, Handling, and Storage

Based on the safety data sheets for analogous compounds, 3-Ethoxy-2,4-difluorobenzyl alcohol should be handled with care in a well-ventilated area.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethoxy-2,4-difluorobenzyl alcohol is a promising, albeit under-characterized, building block for chemical synthesis, particularly in the field of medicinal chemistry. This guide has outlined a plausible and robust synthetic route based on well-established organic reactions. The strategic combination of ethoxy and difluoro substituents suggests that this compound could be a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Further research into the specific properties and applications of this molecule is warranted and could lead to the discovery of novel and improved therapeutic agents.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ema.europa.eu [ema.europa.eu]

A Comprehensive Guide to the ¹H NMR Spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral features, grounded in established principles and data from analogous compounds.

Introduction: The Structural Significance of 3-Ethoxy-2,4-difluorobenzyl alcohol

3-Ethoxy-2,4-difluorobenzyl alcohol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms and an ethoxy group on the benzene ring, along with a primary alcohol functional group, creates a unique electronic environment that is reflected in its NMR spectrum. Accurate interpretation of the ¹H NMR spectrum is paramount for confirming its chemical structure and purity.

NMR spectroscopy is an indispensable tool in modern chemistry, providing detailed information about the molecular structure, connectivity, and dynamics of a compound. By analyzing the chemical shifts, coupling constants, and multiplicities of the proton signals, we can precisely map the arrangement of atoms within the molecule.

Theoretical Analysis: Predicting the ¹H NMR Spectrum

The structure of 3-Ethoxy-2,4-difluorobenzyl alcohol dictates a distinct ¹H NMR spectrum. The key proton environments are: the ethoxy group (a CH₂ and a CH₃), the benzylic CH₂ group, the hydroxyl OH proton, and two aromatic protons. The presence of electronegative fluorine and oxygen atoms significantly influences the chemical shifts of nearby protons.

Chemical Shift Predictions

-

Ethoxy Group (CH₃CH₂O-): The ethoxy group will give rise to two signals. The methyl (CH₃) protons are expected to appear as a triplet around δ 1.4 ppm. The methylene (CH₂) protons, being adjacent to the electron-withdrawing oxygen atom, will be deshielded and are predicted to resonate as a quartet around δ 4.1 ppm.

-

Benzylic Protons (-CH₂OH): The benzylic CH₂ protons are adjacent to both the aromatic ring and the hydroxyl group. Their chemical shift is anticipated to be in the range of δ 4.5-4.7 ppm.[1][2][3] This signal will likely appear as a singlet, or a triplet if coupling to the hydroxyl proton is observed.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet and can range from δ 2.0 to 5.0 ppm.[4] Deuterium exchange with D₂O can be used to confirm the assignment of this peak.

-

Aromatic Protons (Ar-H): There are two protons on the aromatic ring at positions 5 and 6. The electron-donating ethoxy group and the electron-withdrawing fluorine atoms will influence their chemical shifts. The proton at position 6 (H-6) is ortho to the hydroxymethyl group and meta to a fluorine and the ethoxy group, and is expected to be in the region of δ 7.1-7.3 ppm. The proton at position 5 (H-5) is ortho to a fluorine and meta to another fluorine and the ethoxy group, and will likely be found further upfield, around δ 6.8-7.0 ppm, due to the shielding effect of the ortho fluorine.

Coupling Constant (J) Predictions

The splitting patterns of the signals are governed by spin-spin coupling between neighboring protons (H-H coupling) and between protons and fluorine atoms (H-F coupling).

-

Ethoxy Group: The methyl and methylene protons of the ethoxy group will exhibit a typical ³JHH coupling of approximately 7 Hz, resulting in the classic triplet and quartet pattern.

-

Aromatic Protons: The two aromatic protons will show coupling to each other (³JHH, ortho coupling), typically around 8-9 Hz. More significantly, they will also exhibit coupling to the fluorine atoms.

-

H-F Coupling: The coupling between protons and fluorine atoms is transmitted through bonds. Ortho coupling (³JHF) is generally in the range of 7-11 Hz, while meta coupling (⁴JHF) is smaller, around 3-7 Hz.[5][6]

-

H-6 will be coupled to F-4 (⁴JHF) and potentially a smaller long-range coupling to F-2 (⁴JHF).

-

H-5 will be coupled to F-4 (³JHF) and F-2 (³JHF).

-

-

This complex coupling will result in multiplet structures for both aromatic protons, likely appearing as doublet of doublets or more complex patterns.

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol, the following experimental procedure is recommended.

Materials and Instrumentation:

-

Sample: 5-10 mg of 3-Ethoxy-2,4-difluorobenzyl alcohol

-

NMR Solvent: 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be useful for observing the hydroxyl proton as a distinct, often coupled, signal.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

Procedure:

-

Sample Preparation: Dissolve the sample in the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Data Presentation and Interpretation

The following table summarizes the predicted ¹H NMR data for 3-Ethoxy-2,4-difluorobenzyl alcohol.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.1-7.3 | m | 1H | H-6 | ³JHH ≈ 8-9 Hz, ⁴JHF(H6-F4) ≈ 3-5 Hz, ⁴JHF(H6-F2) ≈ 1-3 Hz |

| ~6.8-7.0 | m | 1H | H-5 | ³JHH ≈ 8-9 Hz, ³JHF(H5-F4) ≈ 7-10 Hz, ³JHF(H5-F2) ≈ 7-10 Hz |

| ~4.6 | s (or t) | 2H | -CH₂OH | Potentially ³JHH with -OH proton if exchange is slow |

| ~4.1 | q | 2H | OCH₂CH₃ | ³JHH ≈ 7 Hz |

| Variable | br s | 1H | -OH | Broad singlet due to chemical exchange |

| ~1.4 | t | 3H | OCH₂CH₃ | ³JHH ≈ 7 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Visualizing Molecular Structure and Couplings

The following diagrams illustrate the molecular structure and the key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Figure 1: Molecular structure of 3-Ethoxy-2,4-difluorobenzyl alcohol.

Figure 2: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Potential Complexities and Further Analyses

-

Second-Order Effects: If the chemical shift difference between the two aromatic protons is small (i.e., Δν/J is small), second-order effects (roofing) may be observed, leading to a more complex and less easily interpretable splitting pattern.

-

Long-Range Couplings: Long-range couplings, although typically small, can further complicate the multiplets. For instance, a five-bond coupling between the benzylic protons and the fluorine at position 2 (⁵JHF) might be present.

-

2D NMR Techniques: To unambiguously assign the proton signals and determine all coupling constants, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be highly beneficial. A ¹⁹F NMR spectrum would also provide valuable information about the fluorine environments and their couplings.

Conclusion

The ¹H NMR spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol is predicted to exhibit a set of characteristic signals that are highly informative for its structural verification. The ethoxy group should present as a distinct triplet and quartet. The benzylic protons are expected as a singlet around δ 4.6 ppm, and the aromatic region will be characterized by two complex multiplets due to both H-H and significant H-F couplings. Careful analysis of the chemical shifts, integration, and splitting patterns, in conjunction with the theoretical predictions outlined in this guide, will enable researchers to confidently identify and characterize this molecule. For unequivocal assignments, especially of the complex aromatic signals, the use of 2D NMR techniques is strongly recommended.

References

-

Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

-

IJCST. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the 13C NMR data of this polysubstituted aromatic compound. We will explore the influence of electron-donating and electron-withdrawing substituents on the chemical shifts of the aromatic carbons, with a particular focus on the profound impact of fluorine atoms through scalar (J) coupling. This guide will serve as a self-validating framework for the structural elucidation of 3-Ethoxy-2,4-difluorobenzyl alcohol and similar fluorinated organic molecules.

Introduction: The Structural Significance of Fluorinated Benzyl Alcohols

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 3-Ethoxy-2,4-difluorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical agents. A thorough structural characterization is therefore critical, and 13C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose.[1] This guide will dissect the expected 13C NMR spectrum, providing a roadmap for its unambiguous assignment.

Predicting the 13C NMR Spectrum: A Theoretical Framework

The 13C NMR spectrum of an organic molecule provides a unique fingerprint based on the chemical environment of each carbon atom.[1] For 3-Ethoxy-2,4-difluorobenzyl alcohol, we anticipate a total of nine distinct carbon signals, as there are no planes of symmetry that would render any carbons chemically equivalent.[2] The chemical shifts (δ) are influenced by the hybridization state of the carbon and the electronic effects of neighboring substituents.[1]

Substituent Effects on Aromatic Chemical Shifts

The benzene ring in our target molecule is adorned with three substituents: two fluorine atoms, an ethoxy group, and a hydroxymethyl group.

-

Fluorine Atoms: As highly electronegative atoms, fluorine exerts a strong inductive electron-withdrawing effect, which generally deshields (shifts downfield) the directly attached carbon (ipso-carbon).[3] However, fluorine also possesses lone pairs that can participate in resonance, acting as a π-electron-donating group, which tends to shield (shift upfield) the ortho and para carbons.[4][5] The interplay of these opposing effects determines the final chemical shift.

-

Ethoxy Group: The oxygen atom of the ethoxy group is electron-donating through resonance, leading to increased electron density at the ortho and para positions and consequently, upfield shifts for these carbons.[4][5]

-

Hydroxymethyl Group (-CH2OH): This group is weakly electron-withdrawing.

The Defining Feature: 13C-19F Coupling

A key characteristic of the 13C NMR spectrum of fluorinated compounds is the presence of through-bond scalar coupling between the 13C and 19F nuclei.[6] This coupling results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.

-

¹JCF (One-bond coupling): This is the largest coupling, typically in the range of -240 to -250 Hz for sp² carbons, and will be observed for C-2 and C-4.

-

²JCF (Two-bond coupling): Geminal coupling is also significant, usually in the range of ±20-25 Hz.

-

³JCF (Three-bond coupling): Vicinal coupling is generally smaller, around 3-10 Hz.

-

Longer-range couplings (⁴JCF, ⁵JCF): These are often unresolved but can contribute to signal broadening.

The expected couplings for the aromatic carbons are visualized below.

Figure 1: Key through-bond 13C-19F couplings in 3-Ethoxy-2,4-difluorobenzyl alcohol.

Predicted Chemical Shifts and Multiplicities

Based on the principles outlined above and data from similar structures, we can predict the approximate chemical shifts and multiplicities for each carbon atom.

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Coupled Nuclei (J in Hz) |

| Aromatic Carbons | |||

| C-1 | ~125 | dd | ³JCF, ⁴JCF |

| C-2 | ~158 | dd | ¹JCF (~245), ²JCF |

| C-3 | ~145 | dd | ²JCF, ²JCF |

| C-4 | ~155 | dd | ¹JCF (~240), ²JCF |

| C-5 | ~115 | d | ³JCF |

| C-6 | ~120 | d | ³JCF |

| Aliphatic Carbons | |||

| -CH₂OH | ~60 | t | ²JCF |

| -OCH₂CH₃ | ~65 | s | |

| -OCH₂CH₃ | ~15 | s |

Experimental Design and Protocol

A robust experimental design is crucial for obtaining a high-quality 13C NMR spectrum.

Sample Preparation

-

Analyte Purity: Ensure the 3-Ethoxy-2,4-difluorobenzyl alcohol sample is of high purity (>95%) to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals.[7] Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended for a 13C NMR experiment.[8]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

Figure 2: Workflow for the preparation of the NMR sample.

Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | Standard proton-decoupled 13C experiment with a 30° pulse angle. |

| Spectral Width | ~240 ppm (0-240 ppm) | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time | ~1-2 s | To ensure adequate resolution. |

| Relaxation Delay (d1) | 2 s | Allows for sufficient relaxation of the carbon nuclei between scans. |

| Number of Scans (ns) | 1024 or more | Due to the low natural abundance of 13C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

Data Processing and Interpretation

Modern NMR software packages such as Mnova or TopSpin are used for processing the raw data (Free Induction Decay - FID).[9][10]

Processing Steps

-

Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

-

Referencing: Calibrates the chemical shift scale using the TMS signal at 0.0 ppm.

-

Peak Picking and Integration: Identifies the chemical shift of each peak. Note that for proton-decoupled 13C NMR, peak integrals are not typically used for quantitative analysis due to the Nuclear Overhauser Effect (NOE).[1]

Advanced 2D NMR Techniques for Unambiguous Assignment

To confirm the assignments made from the 1D 13C NMR spectrum, several 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[11] It is instrumental in distinguishing between quaternary carbons (no signal) and protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[12] It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups.[13][14] A DEPT-90 spectrum will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Figure 3: A logical workflow for the comprehensive NMR analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol.

Conclusion

The 13C NMR analysis of 3-Ethoxy-2,4-difluorobenzyl alcohol is a multifaceted process that relies on a solid understanding of substituent effects and scalar coupling. By combining a standard proton-decoupled 13C NMR experiment with advanced 2D techniques such as HSQC, HMBC, and DEPT, an unambiguous assignment of all nine carbon signals can be achieved. The characteristic large one-bond 13C-19F coupling constants and the smaller multi-bond couplings provide definitive structural information. This guide provides a robust framework for researchers to confidently acquire, process, and interpret the 13C NMR data for this important fluorinated building block, ensuring its structural integrity in subsequent synthetic applications.

References

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

-

13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). ResearchGate. [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

The basics of 13C-NMR spectroscopy. Chemistry LibreTexts. [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Small molecule NMR sample preparation. University of Illinois Urbana-Champaign. [Link]

-

NMRium - The next-generation NMR software. NMRium. [Link]

-

DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

-

Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

-

C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethoxyethane. Doc Brown's Chemistry. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

12.03 Carbon-13 DEPT NMR Spectroscopy. YouTube. [Link]

-

Recommended Software for NMR Data Process. Georgia Tech NMR Center. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

Sample Preparation. Max T. Rogers NMR - Michigan State University. [Link]

-

Study of 13 C Chemical Shifts in Substituted Benzenes. AIP Publishing. [Link]

-

13C-NMR. University of Puget Sound. [Link]

-

DEPT and DEPTQ. University of Ottawa NMR Facility Blog. [Link]

-

How to Choose NMR Data Analysis Software That's Right for You. ACD/Labs. [Link]

-

NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona. [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]

-

NMR Data Processing and Analysis. MATLAB Central - MathWorks. [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]

-

Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. American Chemical Society. [Link]

-

13.12 DEPT 13C NMR Spectroscopy. OpenStax. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 10. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Advanced Mass Spectrometric Characterization of 3-Ethoxy-2,4-difluorobenzyl Alcohol

A Technical Guide for Impurity Profiling and Structural Elucidation in Pharmaceutical Synthesis

Executive Summary

In the high-stakes landscape of pharmaceutical development, fluorinated benzyl alcohols serve as critical building blocks for next-generation antipsychotics (e.g., Iloperidone analogs) and agrochemicals. 3-Ethoxy-2,4-difluorobenzyl alcohol (CAS 1017778-18-5) is a specific regioisomer whose purity directly impacts the efficacy and safety of downstream Active Pharmaceutical Ingredients (APIs).

This guide provides a definitive technical framework for the mass spectrometric (MS) analysis of this compound. Unlike generic protocols, this document focuses on the unique fragmentation dynamics introduced by the 2,4-difluoro-3-ethoxy substitution pattern—specifically the steric pressure exerted by flanking fluorine atoms and the competing ionization pathways between the benzylic hydroxyl and the ethoxy ether.

Target Audience: Analytical Chemists, Process Chemists, and QC Scientists in Drug Development.[1][2]

Chemical Identity & Physicochemical Context

Before interpreting spectral data, one must understand the electronic environment of the molecule.[1][2] The 3-ethoxy group is "sandwiched" between two electronegative fluorine atoms, altering its resonance contribution and fragmentation lability.[1][2]

| Property | Detail |

| Systematic Name | 3-Ethoxy-2,4-difluorobenzyl alcohol |

| CAS Number | 1017778-18-5 |

| Molecular Formula | C₉H₁₀F₂O₂ |

| Molecular Weight | 188.17 g/mol |

| Monoisotopic Mass | 188.065 g/mol |

| Key Structural Features | [3][4][5][6][7][8][9][10] • Benzylic Alcohol: Prone to |

Instrumentation & Methodology

To achieve reproducible fragmentation suitable for library matching and impurity tracking, the following Electron Ionization (EI) protocol is recommended.

Sample Preparation[1][2]

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).[1][2]

-

Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS is advised if the molecular ion (

) is weak or if peak tailing occurs due to the hydroxyl group.[1][2] This shifts the parent ion to

GC-MS Acquisition Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m

0.25mm ID -

Oven Program: 60 °C (1 min hold)

20 °C/min

Fragmentation Analysis: The Core Mechanism

The mass spectrum of 3-ethoxy-2,4-difluorobenzyl alcohol is governed by two competing charge sites: the oxygen of the benzylic alcohol and the oxygen of the ethoxy group.

The Molecular Ion ( 188)

The molecular ion (

Primary Pathway: Benzylic Cleavage ( 171)

The most characteristic fragmentation for benzyl alcohols is the loss of the hydroxyl radical (

-

Mechanism: Direct

-cleavage.[1][2] -

Product: A resonance-stabilized 2,4-difluoro-3-ethoxybenzyl cation (

171).[2] -

Insight: In non-substituted benzyl alcohols, loss of one hydrogen (

) is common.[1][2] However, the electron-withdrawing fluorines destabilize the

Secondary Pathway: Ether Rearrangement ( 160)

The ethoxy group at position 3 undergoes a specific rearrangement often seen in alkyl aryl ethers.[1][2]

-

Mechanism: A four-membered transition state allows a hydrogen from the ethoxy

-carbon to transfer to the ring oxygen, followed by the expulsion of neutral ethylene (C₂H₄).[2] -

Product: The 2,4-difluoro-3-hydroxytoluene radical cation (distonic ion) at

160.[2] -

Significance: This peak distinguishes the ethoxy derivative from a methoxy-methyl isomer (which would lose CH₂O or CH₃).[1][2]

Deep Fragmentation ( 132 & 109)[1]

-

160

-

109: Formation of the difluorobenzyl cation (

Fragmentation Logic Diagram

The following diagram visualizes the causal relationships between the parent molecule and its diagnostic fragments.[1][2][12]

Figure 1: Mechanistic fragmentation tree for 3-Ethoxy-2,4-difluorobenzyl alcohol under 70 eV Electron Ionization.

Data Interpretation & Reference Table

Use the table below to validate experimental data against theoretical predictions.

| m/z (Observed) | Ion Identity | Formula | Relative Abundance (Est.)[1][2] | Mechanistic Origin |

| 188 | Molecular Ion | 15–30% | Parent molecule ionization. | |

| 171 | Benzyl Cation | 100% (Base Peak) | Loss of | |

| 160 | Phenol Radical | 40–60% | Loss of ethylene ( | |

| 159 | Phenoxy Cation | 10–20% | Loss of ethyl radical ( | |

| 143 | Ring Contraction | 5–15% | Loss of CO from the | |

| 132 | Cyclopentadiene | 20–35% | Secondary loss of CO from | |

| 109 | Difluorobenzyl | 10–25% | Complete loss of substituents.[1][2] |

Experimental Workflow for Quality Control

In a drug development context, this compound is often analyzed to ensure it has not degraded into the aldehyde (3-ethoxy-2,4-difluorobenzaldehyde, M+ 186) or the acid (M+ 202).

Figure 2: Standardized Quality Control Workflow for Fluorinated Benzyl Alcohol Intermediates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21977791 (Related Analogues). Retrieved from [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for mechanisms of alcohol and ether fragmentation).

-

NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library (EI).[1][2] (Reference for general benzyl alcohol fragmentation patterns).

Sources

- 1. p-Ethoxybenzamide | C9H11NO2 | CID 108776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 471469-89-3|4-(2,3,4,5,6-PEntafluorobenzyloxy)benzyl alcohol|BLD Pharm [bldpharm.com]

- 4. 960001-66-5|2-FLuoro-3-(hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1706435-02-0|3-Butoxy-2,6-difluorobenzyl alcohol|BLD Pharm [bldpharm.com]

- 7. 3-CHLORO-2,4-DIFLUOROBENZYL ALCOHOL | CAS#:886501-09-3 | Chemsrc [chemsrc.com]

- 8. CAS:1017778-18-5, 3-Ethoxy-2,4-difluorobenzyl alcohol-毕得医药 [bidepharm.com]

- 9. Buy 3-Ethoxy-2,4-difluorophenylacetic acid (EVT-1680059) | 1017778-29-8 [evitachem.com]

- 10. 3-Ethoxy-2,4-difluorobenzyl alcohol | CAS#:1017778-18-5 | Chemsrc [chemsrc.com]

- 11. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

Technical Guide: FT-IR Spectral Analysis of 3-Ethoxy-2,4-difluorobenzyl Alcohol

This technical guide provides an in-depth analysis of the Fourier Transform Infrared (FT-IR) spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals (e.g., sodium channel modulators).[1]

The content is structured for analytical chemists and process engineers, focusing on spectral interpretation, quality control (QC) markers, and rigorous method validation.

Executive Summary & Molecular Context

3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: Analogous to 293299-94-2 family) is a poly-functionalized aromatic building block.[1] Its IR spectrum is complex due to the interplay between strong electronegative fluorine atoms, an ether linkage, and a hydrogen-bonding hydroxyl group.[1]

Accurate interpretation of its spectrum is critical for:

-

Purity Confirmation: Distinguishing the alcohol from its oxidized aldehyde/acid derivatives.[1]

-

Process Monitoring: Tracking the alkylation of the phenol precursor or reduction of the corresponding ester/acid.

Molecular Structure Visualization

The following diagram illustrates the connectivity and key vibrational centers of the molecule.

Figure 1: Functional group map highlighting the four primary vibrational regions.

Experimental Methodology: Self-Validating Protocol

To ensure reproducible spectral data, the following Attenuated Total Reflectance (ATR) protocol is recommended over KBr pellets due to the compound's potential low melting point and hygroscopic nature.

Sample Preparation & Acquisition[1]

-

Technique: Single-reflection Diamond ATR.[1]

-

Scans: 32 (Screening) or 64 (High-Quality).

-

Background: Air background collected <10 minutes prior to sampling.

The "Clean-Check" Validation Step

Before analyzing the sample, perform a contamination check to ensure the diamond crystal is free of residual cleaning solvents (e.g., Isopropanol or Acetone), which share spectral features (O-H and C-O bands) with the target analyte.

Validation Logic:

-

Clean crystal with solvent.[1]

-

Wait 30 seconds for evaporation.

-

Run "Preview Mode".

-

Pass Criteria: Flat baseline at 3300 cm⁻¹ (No O-H) and 1700 cm⁻¹ (No C=O).

Spectral Decomposition & Assignment

The spectrum of 3-Ethoxy-2,4-difluorobenzyl alcohol is defined by four distinct regions. The table below synthesizes the theoretical assignments grounded in empirical data for fluorinated benzyl alcohols.

Quantitative Spectral Data Table

| Frequency Region (cm⁻¹) | Functional Group Assignment | Mode Description | Diagnostic Value |

| 3450 – 3200 | O-H Stretch (Alcohol) | Broad, strong band (H-bonded).[1][3] | High. Disappears upon oxidation to aldehyde. |

| 3100 – 3000 | C-H Stretch (Aromatic) | Weak, sharp shoulders.[1] | Medium. Confirms aromaticity. |

| 2990 – 2850 | C-H Stretch (Aliphatic) | Medium intensity (Ethoxy -CH₂CH₃ + Benzyl -CH₂-).[1] | Medium. Presence of ethoxy/benzyl groups.[1] |

| 1620 – 1480 | C=C Ring Stretch | Sharp, variable intensity.[1] | Medium. Aromatic skeletal vibrations. |

| 1275 – 1200 | C-O-C Stretch (Ether) | Strong, asymmetric stretch (Ar-O-Alkyl).[1] | High. Confirms 3-Ethoxy substitution. |

| 1200 – 1000 | C-F Stretch | Very strong, broad bands (often multiplet).[1] | Critical. Overlaps with C-O; dominates fingerprint.[1] |

| 1050 – 1000 | C-O Stretch (1° Alcohol) | Strong band.[1] | High. Specific to Benzyl Alcohol moiety. |

| 860 – 800 | C-H OOP Bending | Strong, sharp.[1] | High. Indicates 1,2,3,4-substitution pattern (2 adjacent H).[1][4] |

Detailed Mechanistic Analysis[1]

A. The Hydroxyl Region (3450–3200 cm⁻¹)

Unlike simple phenols, the benzyl alcohol O-H stretch is typically centered around 3300 cm⁻¹ .[1]

-

Insight: If the sample is "wet" (contains water), this band will broaden significantly and shift slightly higher (>3400 cm⁻¹).[1]

-

QC Check: A sharp spike at 3600 cm⁻¹ indicates free (non-hydrogen bonded) hydroxyls, suggesting a dilute solution or steric hindrance, though unlikely in the neat solid/liquid state.[1]

B. The Fluorine-Ether Convoluted Region (1300–1000 cm⁻¹)

This is the most complex region.[1] The C-F stretch in aromatic compounds is exceptionally strong and typically appears between 1250 and 1100 cm⁻¹ .[1]

-

Interference: The ethoxy ether (Ar-O-CH₂CH₃) asymmetric stretch also appears here (~1250 cm⁻¹).[1]

-

Resolution: Look for the C-O stretch of the primary alcohol (benzyl -CH₂OH) near 1050 cm⁻¹ .[1]

-

Differentiation: If the molecule degrades to the aldehyde (3-ethoxy-2,4-difluorobenzaldehyde), the 1050 cm⁻¹ band will vanish, replaced by a carbonyl peak at ~1700 cm⁻¹.

-

C. Aromatic Substitution Patterns (Fingerprint Region)

The molecule has protons at positions 5 and 6.[1] This constitutes two adjacent aromatic hydrogens .

-

Rule: Two adjacent aromatic protons typically display a strong out-of-plane (OOP) bending vibration between 800 and 860 cm⁻¹ .[1]

-

Validation: The presence of this band confirms the specific regiochemistry (2,4-difluoro substitution leaving 5,6-H intact).[1]

Quality Control Workflow

The following diagram outlines the decision logic for verifying the identity and purity of the compound using FT-IR.

Figure 2: Logic gate for QC release based on spectral features.

References

-

Sigma-Aldrich. 3-Ethoxy-2,4-difluorobenzyl bromide Product Data. Retrieved from .[1][4] (Used for structural analog comparison).

-

National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Fluorinated Benzenes. NIST Chemistry WebBook.[1]

-

SpectraBase. FT-IR Spectrum of 3,5-Difluorobenzyl alcohol. Retrieved from .[1] (Analogous C-F stretching patterns).

-

PubChem. Compound Summary: 2,4-Difluorobenzyl alcohol.[1] National Library of Medicine.[1] Retrieved from .[1]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Technical Guide: Comprehensive Purity Profiling of 3-Ethoxy-2,4-difluorobenzyl alcohol

Executive Summary

3-Ethoxy-2,4-difluorobenzyl alcohol (CAS: 1017778-18-5) is a high-value fluorinated building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates (APIs) and agrochemicals.[1] Its structural integrity—specifically the regiochemistry of the ethoxy and fluorine substituents—is critical for downstream efficacy.

This guide provides a validated framework for the purity analysis of this molecule. Unlike generic benzyl alcohols, the presence of the 2,4-difluoro motif and the 3-ethoxy ether linkage introduces specific stability and detection challenges, necessitating a multi-modal analytical strategy.

Target Specification:

-

Assay (HPLC):

98.0% -

Regio-isomeric Purity (

F qNMR): -

Residual Solvents: Compliant with ICH Q3C

-

Water Content (KF):

0.5% w/w

Critical Quality Attributes (CQAs) & Impurity Fate Mapping

Understanding the synthetic origin of impurities is the first step in designing a robust analytical method. The synthesis typically involves the reduction of 3-ethoxy-2,4-difluorobenzaldehyde or the nucleophilic substitution of a precursor phenol.

Impurity Origin Diagram

The following diagram illustrates the potential impurity landscape based on standard reductive synthetic routes.

Figure 1: Impurity Fate Map detailing the genesis of critical process impurities.

Analytical Strategy: Core Protocols

Primary Assay: RP-HPLC with UV Detection

Principle: Reversed-Phase HPLC is the workhorse for quantifying the main peak and detecting polar/non-polar impurities. The use of an acidic mobile phase prevents peak tailing of any phenolic degradation products (Impurity B).

Methodological Rationale:

-

Column: A C18 column with high carbon load is selected to resolve the fluorinated regioisomers, which often co-elute on standard phases.

-

Wavelength: 210 nm is chosen for maximum sensitivity, as the fluorinated ring has low absorbance at higher wavelengths (e.g., 254 nm).

Detailed Protocol

| Parameter | Specification |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |

| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 5.0 µL |

| Detection | UV @ 210 nm (Reference: 360 nm) |

| Run Time | 25 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

System Suitability Criteria:

-

Tailing Factor (Main Peak): 0.8 – 1.5

-

Theoretical Plates: > 5000

-

RSD (n=5 injections):

0.5%

Orthogonal Verification: F qNMR

Principle: Fluorine NMR is indispensable for this molecule. While HPLC separates based on polarity,

Protocol:

-

Solvent: DMSO-

(prevents H-bonding shifts common in -

Internal Standard:

-Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone (ensure relaxation delay -

Acquisition:

-

Sweep width: 200 ppm (-50 to -250 ppm).

-

Scans: 64 (for S/N > 100).

-

Pulse angle: 90°.

-

Interpretation: The 2,4-difluoro substitution pattern will yield two distinct multiplets in the -110 to -130 ppm range. Any singlet or unexpected multiplet indicates a regioisomer or defluorinated impurity.

Residual Solvents: HS-GC-FID

Principle: If the synthesis involved ethanol (ethoxylation) or toluene (extraction), Headspace Gas Chromatography (HS-GC) is required to ensure compliance with ICH Q3C limits.

Protocol:

-

Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

-

Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.

-

Oven Program: 40°C (hold 5 min)

10°C/min -

Headspace: Incubate sample (100 mg in DMAc) at 80°C for 20 mins.